molecular formula C11H8F2N2 B1390675 Difluorodi(pyridin-2-yl)methane CAS No. 1204295-70-4

Difluorodi(pyridin-2-yl)methane

Cat. No.: B1390675
CAS No.: 1204295-70-4
M. Wt: 206.19 g/mol
InChI Key: XPAVCQLTPWEBHR-UHFFFAOYSA-N
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Description

Difluorodi(pyridin-2-yl)methane is a fluorinated heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in the pyridine ring imparts distinct electronic and steric effects, making this compound valuable in medicinal chemistry, agrochemicals, and material science.

Biochemical Analysis

Biochemical Properties

2-[Difluoro(pyridin-2-yl)methyl]pyridine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridine derivatives, including 2-[Difluoro(pyridin-2-yl)methyl]pyridine, have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to the inhibition or activation of these enzymes, thereby affecting the overall metabolic processes within the cell.

Cellular Effects

The effects of 2-[Difluoro(pyridin-2-yl)methyl]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that pyridine derivatives can affect the expression of genes involved in oxidative stress responses and inflammatory pathways . This modulation can lead to changes in cellular metabolism, impacting the overall health and function of the cell.

Molecular Mechanism

At the molecular level, 2-[Difluoro(pyridin-2-yl)methyl]pyridine exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as proteins and enzymes. This binding can lead to the inhibition or activation of these biomolecules, thereby altering their function . Additionally, 2-[Difluoro(pyridin-2-yl)methyl]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[Difluoro(pyridin-2-yl)methyl]pyridine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term exposure to 2-[Difluoro(pyridin-2-yl)methyl]pyridine has been observed to cause changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2-[Difluoro(pyridin-2-yl)methyl]pyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can cause significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

2-[Difluoro(pyridin-2-yl)methyl]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then participate in further biochemical reactions, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, 2-[Difluoro(pyridin-2-yl)methyl]pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of 2-[Difluoro(pyridin-2-yl)methyl]pyridine is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Difluorodi(pyridin-2-yl)methane typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-bromopyridine with difluoromethylating agents under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by a difluoromethyl group .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Difluorodi(pyridin-2-yl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Difluorodi(pyridin-2-yl)methane is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric properties that are not observed in its analogs. This makes it particularly valuable in the design of molecules with tailored biological activity and chemical reactivity .

Properties

IUPAC Name

2-[difluoro(pyridin-2-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2/c12-11(13,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAVCQLTPWEBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CC=N2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285084
Record name Pyridine, 2,2′-(difluoromethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-70-4
Record name Pyridine, 2,2′-(difluoromethylene)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,2′-(difluoromethylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluorodi(pyridin-2-yl)methane
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Difluorodi(pyridin-2-yl)methane
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Difluorodi(pyridin-2-yl)methane
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Difluorodi(pyridin-2-yl)methane

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